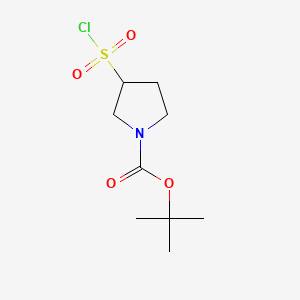
3-Tridecylhexadecanoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of esters, including 3-Tridecylhexadecanoic Acid Ethyl Ester, typically involves the esterification of carboxylic acids with alcohols. This reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid . The general reaction can be represented as:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods: In industrial settings, the production of esters like this compound can be achieved through continuous esterification processes. These processes often utilize catalysts and are conducted under controlled temperatures and pressures to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tridecylhexadecanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 3-Tridecylhexadecanoic Acid and ethanol.
Reduction: 3-Tridecylhexadecanol.
Transesterification: A different ester and ethanol.
Applications De Recherche Scientifique
3-Tridecylhexadecanoic Acid Ethyl Ester is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Tridecylhexadecanoic Acid Ethyl Ester involves its interaction with biological membranes and proteins. As an ester, it can be hydrolyzed to release the active carboxylic acid, which can then interact with cellular targets. The specific molecular targets and pathways involved depend on the biological context and the specific application .
Comparaison Avec Des Composés Similaires
Ethyl Palmitate: Another long-chain fatty acid ester with similar properties.
Ethyl Stearate: A similar ester with a slightly longer carbon chain.
Ethyl Oleate: An unsaturated fatty acid ester with different chemical properties.
Uniqueness: 3-Tridecylhexadecanoic Acid Ethyl Ester is unique due to its specific carbon chain length and structure, which can influence its physical and chemical properties, making it suitable for specific research and industrial applications .
Propriétés
IUPAC Name |
ethyl 3-tridecylhexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-30(29-31(32)33-6-3)28-26-24-22-20-18-16-14-12-10-8-5-2/h30H,4-29H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLPDFQRHJREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
